![molecular formula C8H13NO2 B1525279 3-Azetidinyl cyclobutanecarboxylate CAS No. 1220027-20-2](/img/structure/B1525279.png)
3-Azetidinyl cyclobutanecarboxylate
Overview
Description
3-Azetidinyl cyclobutanecarboxylate, also known as CB-1, is a novel nitrogen heterocycle. It has a molecular weight of 155.19 g/mol and a molecular formula of C8H13NO2 .
Synthesis Analysis
Azetidines, the core structure of 3-Azetidinyl cyclobutanecarboxylate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . One method involves a strain-release reaction of 1-azabicyclo[1.1.0]butane, which has been used to prepare protected 3-haloazetidines on a gram scale . These intermediates can then be used to synthesize a variety of azetidine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of 3-Azetidinyl cyclobutanecarboxylate is represented by the formula C8H13NO2 . It is a nitrogen heterocycle.Chemical Reactions Analysis
Azetidines, including 3-Azetidinyl cyclobutanecarboxylate, exhibit unique reactivity due to their considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported .Physical And Chemical Properties Analysis
3-Azetidinyl cyclobutanecarboxylate has a molecular weight of 155.19 g/mol and a molecular formula of C8H13NO2 .Scientific Research Applications
Photochemical Strategies
This compound may be used in photochemical strategies where researchers control the outcome of photoinduced reactions by tuning chromophore parameters like absorption maxima, reaction selectivity, or quantum efficiencies .
Life Science Research
It could have applications in life science research solutions, including chromatography and mass spectrometry, analytical chemistry, biopharma production, safety, controlled environment and cleanroom solutions, and advanced battery science .
Synthesis and Reactivity
Azetidines, which are related to 3-Azetidinyl cyclobutanecarboxylate, are known for their unique reactivity due to considerable ring strain. This makes them useful in various synthetic applications .
Safety And Hazards
The safety data sheet for a related compound, 1-(1-Boc-3-azetidinyl)pyrrolidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
azetidin-3-yl cyclobutanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(6-2-1-3-6)11-7-4-9-5-7/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKHMUWNQWOUFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl cyclobutanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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